6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or borane can be employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are common for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: Another Boc-protected piperidine derivative with similar protective properties.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives for bacterial infection treatment.
Uniqueness
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability. Its combination of a Boc-protected amino group and a carboxylic acid group makes it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection steps.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGGVTYMQQIHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.